(4S,4'S,5S,5'S)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazole]
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Overview
Description
(4S,4’S,5S,5’S)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazole] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bis-imidazole core linked through a phenylene bridge, with each imidazole ring substituted by a 4-methylphenylsulfonyl group and a diphenyl group. The stereochemistry of the compound is defined by the (4S,4’S,5S,5’S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S,5S,5’S)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazole] typically involves multi-step organic reactions. One common approach is the condensation of 4-methylbenzenesulfonyl chloride with diphenyl imidazole derivatives in the presence of a base, followed by coupling with a phenylene bridge under controlled conditions. The reaction conditions often require anhydrous solvents, inert atmosphere, and precise temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(4S,4’S,5S,5’S)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazole] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions typically require controlled temperatures, inert atmospheres, and appropriate solvents to achieve the desired transformations .
Major Products
Scientific Research Applications
(4S,4’S,5S,5’S)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazole] has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (4S,4’S,5S,5’S)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazole] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bis-imidazole derivatives: Compounds with similar bis-imidazole cores but different substituents.
Phenylene-bridged compounds: Molecules featuring a phenylene bridge linking different functional groups.
Sulfonyl-substituted imidazoles: Imidazole derivatives with sulfonyl groups at various positions.
Uniqueness
The uniqueness of (4S,4’S,5S,5’S)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazole] lies in its specific stereochemistry, which imparts distinct physical and chemical properties.
Properties
Molecular Formula |
C50H42N4O4S2 |
---|---|
Molecular Weight |
827.0 g/mol |
IUPAC Name |
(4S,5S)-1-(4-methylphenyl)sulfonyl-2-[3-[(4S,5S)-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C50H42N4O4S2/c1-35-26-30-43(31-27-35)59(55,56)53-47(39-20-11-5-12-21-39)45(37-16-7-3-8-17-37)51-49(53)41-24-15-25-42(34-41)50-52-46(38-18-9-4-10-19-38)48(40-22-13-6-14-23-40)54(50)60(57,58)44-32-28-36(2)29-33-44/h3-34,45-48H,1-2H3/t45-,46-,47-,48-/m0/s1 |
InChI Key |
XVDNMXHJKLQCRU-KVXOYYPDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2[C@H]([C@@H](N=C2C3=CC(=CC=C3)C4=N[C@H]([C@@H](N4S(=O)(=O)C5=CC=C(C=C5)C)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C(N=C2C3=CC(=CC=C3)C4=NC(C(N4S(=O)(=O)C5=CC=C(C=C5)C)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
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